Bis(adamantan-1-yl)oxamide
Description
Bis(adamantan-1-yl)oxamide is a structurally unique compound belonging to the oxamide family, characterized by two adamantane moieties linked via an oxamide core (–NH–C(=O)–C(=O)–NH–). The adamantane groups confer high thermal stability and lipophilicity, which are advantageous for biological activity and supramolecular assembly .
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N'-bis(1-adamantyl)oxamide |
InChI |
InChI=1S/C22H32N2O2/c25-19(23-21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)24-22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2,(H,23,25)(H,24,26) |
InChI Key |
WZSLZOBFOVJLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)oxamide typically involves the reaction of adamantane derivatives with oxalyl chloride and amines. One common method includes the reaction of adamantane-1-carboxylic acid with oxalyl chloride to form adamantane-1-carbonyl chloride, which is then reacted with an amine to produce the desired oxamide . The reaction is usually carried out in an inert solvent like methylene chloride under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(adamantan-1-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The adamantane groups can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The oxamide core can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives of adamantane.
Reduction: Amines derived from the oxamide core.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
Chemistry: Bis(adamantan-1-yl)oxamide is used as a building block in organic synthesis due to its stability and unique structural properties. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: The adamantane groups enhance the lipophilicity and stability of drug molecules, making them more effective in crossing biological membranes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its rigidity and thermal stability .
Mechanism of Action
The mechanism of action of bis(adamantan-1-yl)oxamide is largely dependent on its structural features. The adamantane groups provide a rigid and stable framework that can interact with various molecular targets. The oxamide core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The compound can disrupt enzyme activity, inhibit protein-protein interactions, and modulate signaling pathways .
Comparison with Similar Compounds
Adamantane-Isothiourea Hybrid Derivatives
- Structure : These hybrids incorporate morpholine or piperazine carbothioimidate groups linked to adamantane (e.g., 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates) .
- Synthesis : Prepared via reaction of adamantane-thioamides with benzyl bromides in acetone using K₂CO₃ .
- Applications : Demonstrated broad-spectrum antibacterial activity (e.g., compound 7b against Candida albicans) and hypoglycemic effects in diabetic rats (e.g., 8ab reduced serum glucose levels comparably to gliclazide) .
- Key Difference : Unlike Bis(adamantan-1-yl)oxamide, these hybrids prioritize sulfur-containing functional groups, enhancing antimicrobial potency but reducing thermal stability .
2-(Adamantan-1-yl)-2-oxoethyl Benzoates
- Structure : Esters combining adamantane with aromatic carboxylic acids (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) .
- Synthesis : Formed by reacting 1-adamantyl bromomethyl ketone with carboxylic acids in DMF .
- Applications : Exhibit selective antioxidant activity (e.g., hydrogen peroxide radical scavenging) and anti-inflammatory effects (e.g., 2p outperforming diclofenac sodium) .
- Key Difference : The ester linkage in benzoates contrasts with the oxamide core, offering tunable electronic properties for redox applications but lower mechanical robustness .
Dimeric γ-AApeptides with Adamantane Moieties
- Structure : Large dimeric structures (e.g., compound 11 : N,N′-bis(decanamide) with adamantane-acetyl groups) .
- Synthesis : Built via solid-phase peptide synthesis, integrating adamantane for enhanced lipophilicity .
- Applications : Potent antibacterial agents (e.g., activity against methicillin-resistant Staphylococcus aureus) due to membrane disruption .
- Key Difference : The peptide backbone enables selective targeting of bacterial membranes, a feature absent in this compound .
Bis(amino alcohol)oxamides
- Structure: Oxamide cores functionalized with amino alcohols (e.g., (S,S)-bis(phenylalaninol)oxamide) .
- Synthesis: Derived from amino alcohols and oxalyl chloride .
- Applications: Used as gelators for supramolecular ionogels with high ionic conductivity (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide gel) .
Structural and Functional Data Table
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Market Relevance: Oxamide derivatives are commercially significant in neurological and diabetic therapies, with a growing market forecasted to expand in Asia and North America .
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